![molecular formula C21H16Cl2N2O2 B330914 3-CHLORO-N-[2-(3-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE](/img/structure/B330914.png)
3-CHLORO-N-[2-(3-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N-[2-(3-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE is an organic compound with the molecular formula C21H16Cl2N2O2. It is a derivative of benzamide and contains both chloro and methyl substituents on its aromatic rings. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-[2-(3-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE typically involves the following steps:
Formation of 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amination: The 3-chlorobenzoyl chloride is then reacted with 2-amino-5-methylphenylamine to form the intermediate 3-chloro-N-(2-amino-5-methylphenyl)benzamide.
Final Coupling: The intermediate is then coupled with another equivalent of 3-chlorobenzoyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-[2-(3-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of chloro groups, it can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: It can be oxidized to form corresponding acids or ketones.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products
Substitution: Products include various substituted benzamides.
Reduction: Products include amines or alcohols.
Oxidation: Products include acids or ketones.
Scientific Research Applications
3-CHLORO-N-[2-(3-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-[2-(3-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-((2-chlorobenzoyl)amino)phenyl)benzamide
- 4-chloro-N-(4-((2-chlorobenzoyl)amino)benzyl)phenyl)benzamide
- 2-chloro-N-(4-((2-chlorobenzoyl)amino)-3-nitrophenyl)benzamide
Uniqueness
3-CHLORO-N-[2-(3-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H16Cl2N2O2 |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
3-chloro-N-[2-[(3-chlorobenzoyl)amino]-4-methylphenyl]benzamide |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-13-8-9-18(24-20(26)14-4-2-6-16(22)11-14)19(10-13)25-21(27)15-5-3-7-17(23)12-15/h2-12H,1H3,(H,24,26)(H,25,27) |
InChI Key |
DCORWAJCCMRLSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)NC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B330831.png)

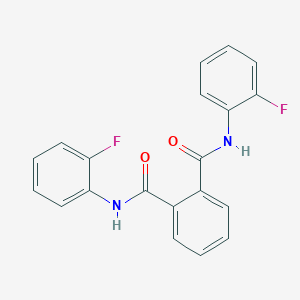

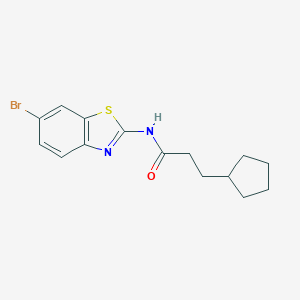
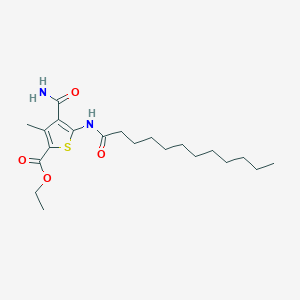
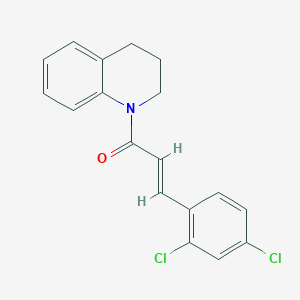
![Diethyl 5-{[(4-fluorophenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B330840.png)
![3,4,5-triethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B330843.png)
![ethyl 6-methyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330845.png)
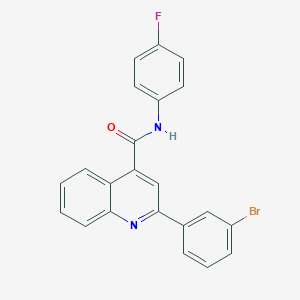
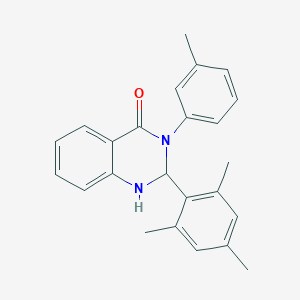
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B330851.png)
![2-Methoxyethyl 2-({5-[(4-chlorophenoxy)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330855.png)
